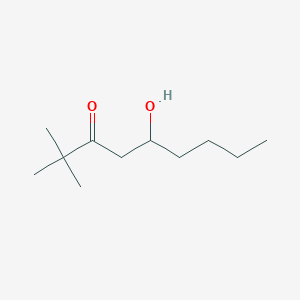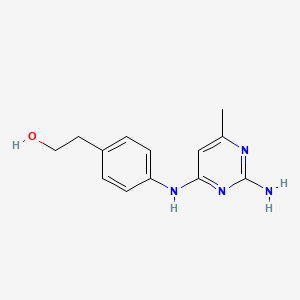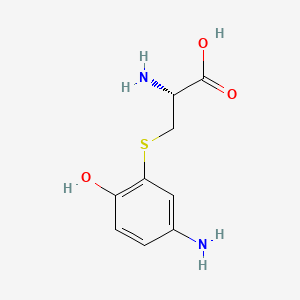
L-cysteine, S-(5-amino-2-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-cysteine, S-(5-amino-2-hydroxyphenyl)- is a compound with the molecular formula C9H12N2O3S It is a derivative of the amino acid cysteine, where the sulfur atom is bonded to a 5-amino-2-hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-cysteine, S-(5-amino-2-hydroxyphenyl)- typically involves multiple stepsThe final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
L-cysteine, S-(5-amino-2-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfides, while substitution reactions can yield various derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
L-cysteine, S-(5-amino-2-hydroxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study protein structure and function, particularly in the context of disulfide bond formation.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of L-cysteine, S-(5-amino-2-hydroxyphenyl)- involves its ability to participate in redox reactions. The thiol group can undergo oxidation and reduction, which is crucial for its role in biological systems. This compound can also interact with various molecular targets, including enzymes and proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-cysteine: A naturally occurring amino acid with a thiol group.
N-acetyl-L-cysteine: A derivative of cysteine with an acetyl group attached to the amino group.
S-(5-acetamido-2-hydroxyphenyl)-N-acetyl-L-cysteine: Another derivative with an acetamido group attached to the phenyl ring.
Uniqueness
L-cysteine, S-(5-amino-2-hydroxyphenyl)- is unique due to the presence of the 5-amino-2-hydroxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in research and development.
Eigenschaften
CAS-Nummer |
97321-92-1 |
|---|---|
Molekularformel |
C9H12N2O3S |
Molekulargewicht |
228.27 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(5-amino-2-hydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H12N2O3S/c10-5-1-2-7(12)8(3-5)15-4-6(11)9(13)14/h1-3,6,12H,4,10-11H2,(H,13,14)/t6-/m0/s1 |
InChI-Schlüssel |
AJRWCFGVLFPFNZ-LURJTMIESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1N)SC[C@@H](C(=O)O)N)O |
Kanonische SMILES |
C1=CC(=C(C=C1N)SCC(C(=O)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Quinolin-2-YL)benzo[F]quinolin-1-YL]benzoic acid](/img/structure/B14351276.png)
![4-[4-(Dimethylamino)phenoxy]-3-iodo-N,N-dimethylaniline](/img/structure/B14351280.png)
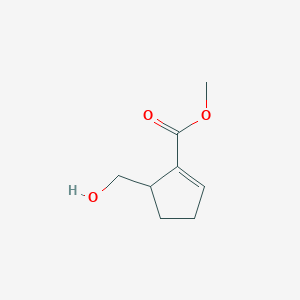

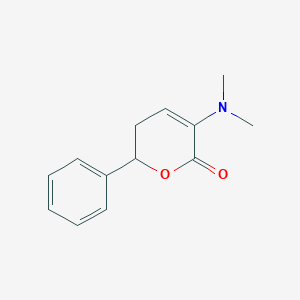
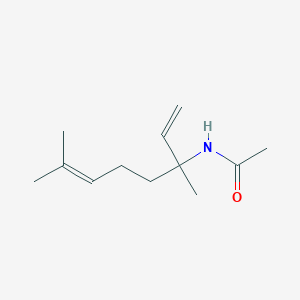
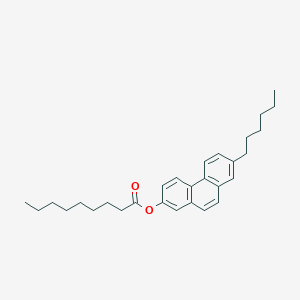

![S-Heptyl 4'-pentyl[1,1'-biphenyl]-4-carbothioate](/img/structure/B14351322.png)
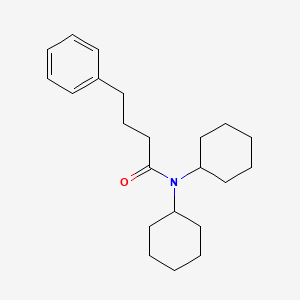

![2,6-Bis{[(3-aminopropyl)amino]methyl}-4-methylphenol](/img/structure/B14351345.png)
